molecular formula C26H28N2O4S B11346477 1-[(3-methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11346477
M. Wt: 464.6 g/mol
InChI Key: QHUIVRADSYQVGH-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a sulfonyl group. Its chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylbenzenesulfonyl chloride with piperidine, followed by the introduction of the phenoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or phenoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE: Lacks the phenoxyphenyl group, making it less complex.

    N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: Does not contain the sulfonyl group, affecting its reactivity and properties.

Uniqueness

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H28N2O4S/c1-20-8-7-9-21(18-20)19-33(30,31)28-16-14-22(15-17-28)26(29)27-24-12-5-6-13-25(24)32-23-10-3-2-4-11-23/h2-13,18,22H,14-17,19H2,1H3,(H,27,29)

InChI Key

QHUIVRADSYQVGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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